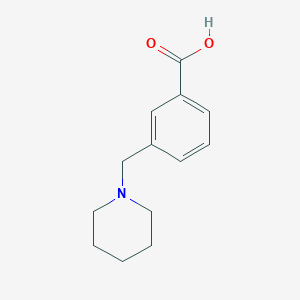

3-(Piperidin-1-ylmethyl)benzoic acid

Beschreibung

BenchChem offers high-quality 3-(Piperidin-1-ylmethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-1-ylmethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(piperidin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXWGRXBYZGOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328312 | |

| Record name | 3-(piperidin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158861-24-6 | |

| Record name | 3-(piperidin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Piperidin-1-ylmethyl)benzoic Acid: Properties, Synthesis, and Pharmacological Relevance

Abstract: This technical guide provides a comprehensive overview of 3-(Piperidin-1-ylmethyl)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, present a detailed, field-proven synthesis protocol, and explore its established pharmacological role as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). This document is designed to equip researchers, scientists, and drug development professionals with the technical accuracy and practical insights necessary to effectively work with and understand this compound.

Core Chemical Identity and Physicochemical Properties

3-(Piperidin-1-ylmethyl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety and a piperidine ring connected by a methylene linker. This unique architecture dictates its chemical behavior, solubility, and, most importantly, its biological activity.

Chemical Identifiers

A clear identification is paramount for regulatory compliance, procurement, and data retrieval. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-(piperidin-1-ylmethyl)benzoic acid | [1] |

| CAS Number | 158861-24-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 219.28 g/mol | [1][2] |

| Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | [1][2] |

| ChEMBL ID | CHEMBL1496013 | [1] |

Note: The hydrochloride salt of this compound is also commercially available (CAS No: 7596-82-9) and may present different physical properties, such as melting point and solubility.[4][5]

Physicochemical Data

The compound's physicochemical properties, largely predicted through computational models, provide critical insights into its behavior in various experimental settings, from reaction solvents to biological media.

| Property | Value | Interpretation & Experimental Implication |

| Molecular Weight | 219.28 g/mol | Influences diffusion rates and stoichiometric calculations.[1][2] |

| XLogP3 | -0.8 | This computed value suggests a relatively hydrophilic character, which can influence cell permeability and formulation choices.[1] |

| H-Bond Donor Count | 1 | The carboxylic acid proton is the primary hydrogen bond donor, crucial for target binding and solubility in protic solvents.[1] |

| H-Bond Acceptor Count | 3 | The two oxygen atoms of the carboxylate and the nitrogen of the piperidine ring can accept hydrogen bonds, contributing to interactions with biological targets and solvents.[1] |

| Rotatable Bond Count | 3 | Provides conformational flexibility, allowing the molecule to adapt its shape to fit into a binding pocket.[1] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | Suggests good potential for oral bioavailability based on Lipinski's rules.[1] |

| Boiling Point | No data available | [2] |

| Storage Conditions | Inert atmosphere, room temperature | Recommended to prevent potential degradation.[2] |

Synthesis and Characterization

The synthesis of 3-(Piperidin-1-ylmethyl)benzoic acid is typically achieved via a straightforward nucleophilic substitution reaction. The following section details a representative protocol and the analytical methods used for structural confirmation and purity assessment.

Retrosynthetic Analysis and Strategy

The most logical synthetic disconnection is at the benzylic carbon-nitrogen bond. This reveals that the molecule can be readily assembled from piperidine and a suitable 3-methylbenzoic acid derivative bearing a leaving group on the methyl carbon, such as 3-(bromomethyl)benzoic acid. This is a classic Sₙ2-type N-alkylation reaction.

Caption: Retrosynthetic analysis of the target molecule.

Representative Synthesis Protocol

Objective: To synthesize 3-(Piperidin-1-ylmethyl)benzoic acid via N-alkylation of piperidine with 3-(bromomethyl)benzoic acid.

Materials:

-

3-(Bromomethyl)benzoic acid (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 3-(bromomethyl)benzoic acid and anhydrous DMF. Stir until fully dissolved.

-

Addition of Base: Add potassium carbonate to the solution. The use of a mild inorganic base like K₂CO₃ is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.

-

Nucleophilic Addition: Add piperidine dropwise to the stirring suspension at room temperature. The excess piperidine (1.2 eq) helps ensure the complete consumption of the limiting electrophile.

-

Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Aqueous Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers sequentially with 1 M HCl (to remove excess piperidine), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product Isolation: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 3-(Piperidin-1-ylmethyl)benzoic acid.

Analytical Characterization Workflow

Confirmation of the final product's identity and purity is achieved through a standard battery of analytical techniques.

Caption: Standard workflow for analytical validation.

-

¹H NMR Spectroscopy: This is the primary method for structural elucidation. The spectrum should show characteristic peaks for the aromatic protons (around 7.4-8.0 ppm), the benzylic methylene protons (~3.5 ppm), the piperidine ring protons (broad multiplets between 1.4-2.5 ppm), and the carboxylic acid proton (a broad singlet >10 ppm).

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 220.13.

-

HPLC: Purity is assessed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid, with UV detection at ~254 nm. A purity of >95% is generally required for biological assays.

Pharmacological Profile: An Inhibitor of Farnesyl Pyrophosphate Synthase

The primary documented biological activity of 3-(Piperidin-1-ylmethyl)benzoic acid is its role as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). This enzyme is a key player in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids.

The Mevalonate Pathway and the Role of FPPS

The mevalonate pathway is a fundamental metabolic route that produces isoprenoid precursors, which are vital for the synthesis of cholesterol, steroid hormones, and non-sterol compounds. FPPS catalyzes the consecutive condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and then with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP). FPP is a critical branch-point metabolite.

Caption: Inhibition of FPPS within the mevalonate pathway.

Structural Basis of Inhibition

The inhibitory activity of this compound has been structurally characterized. The crystal structure of human FPPS in complex with 3-(Piperidin-1-ylmethyl)benzoic acid (ligand ID: RK4) is available in the Protein Data Bank (PDB ID: 6VS9).[1] Analysis of this structure reveals that the inhibitor binds to the GPP binding site. The negatively charged carboxylate group is crucial for coordinating with three magnesium ions (Mg²⁺) in the active site, mimicking the pyrophosphate moiety of the natural substrate. The piperidine ring and the phenyl group engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, securing its inhibitory pose.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

| Hazard Category | GHS Information | Handling Protocol |

| Acute Toxicity | H302: Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves and lab coat. Avoid contact with skin. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[2] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[2] |

| General Precaution | P261, P305+P351+P338 | Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Conclusion

3-(Piperidin-1-ylmethyl)benzoic acid is more than a simple organic molecule; it is a well-characterized tool for probing a fundamental biological pathway. Its straightforward synthesis, combined with its potent and structurally defined inhibition of Farnesyl Pyrophosphate Synthase, makes it a valuable compound for researchers in oncology, bone metabolism, and infectious diseases. This guide has provided the core technical knowledge needed to synthesize, characterize, and safely handle this molecule, empowering scientists to leverage its full potential in their research and development endeavors.

References

-

PubChem. 3-(Piperidin-1-ylmethyl)benzoic acid. [Link]

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Appchem. 3-(Piperidin-1-ylmethyl)benzoic acid. [Link]

Sources

- 1. 3-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 409199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 158861-24-6|3-(Piperidin-1-ylmethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. appchemical.com [appchemical.com]

- 4. 7596-82-9|3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. biosynth.com [biosynth.com]

In vitro evaluation of 3-(Piperidin-1-ylmethyl)benzoic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(Piperidin-1-ylmethyl)benzoic acid

Foreword: A Strategic Approach to In Vitro Profiling

In the landscape of modern drug discovery, the initial in vitro evaluation of a novel chemical entity is a critical juncture that dictates its future trajectory. It is not merely a process of data generation but a strategic investigation into the biological potential of a molecule. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the in vitro evaluation of 3-(Piperidin-1-ylmethyl)benzoic acid. Our approach deviates from a rigid, one-size-fits-all template. Instead, it embraces a logical, tiered screening cascade that begins with fundamental characterization and progresses to targeted, mechanistic studies. The rationale behind each experimental choice is elucidated, reflecting a field-proven methodology that prioritizes scientific integrity, data reliability, and the efficient allocation of resources.

The subject of our focus, 3-(Piperidin-1-ylmethyl)benzoic acid, is a molecule of significant interest. Its structure combines a benzoic acid moiety, known for a wide spectrum of biological activities including antimicrobial and anti-inflammatory effects, with a piperidine ring, a privileged scaffold in medicinal chemistry frequently associated with central nervous system activity and metabolic enzyme inhibition.[1][2] This guide will navigate the systematic dissection of its potential bioactivities through a robust, self-validating experimental workflow.

Part 1: Foundational Characterization

Before any biological assessment, a thorough physicochemical characterization is paramount. This ensures the identity, purity, and handling properties of the test compound are well-defined, which is the bedrock of reproducible and reliable biological data.

Identity and Purity Confirmation

The first step is to unequivocally confirm the structure and purity of the synthesized compound. This is a non-negotiable quality control step.

Table 1: Physicochemical Properties of 3-(Piperidin-1-ylmethyl)benzoic acid

| Property | Value | Source |

| IUPAC Name | 3-(piperidin-1-ylmethyl)benzoic acid | PubChem[3] |

| CAS Number | 158861-24-6 | PubChem[3] |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[3] |

| Molecular Weight | 219.28 g/mol | PubChem[3] |

| Appearance | Colorless crystalline solid | Wikipedia[4] |

| Melting Point | 122 °C (for benzoic acid core) | Wikipedia[4] |

Methodology: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Analysis: The compound's purity is determined by the area percentage of the main peak. A purity of ≥95% is typically required for biological screening.[5]

Solubility and Stability Assessment

A compound's solubility dictates how it can be formulated for in vitro assays. Performing experiments with a precipitated compound is a common source of artifacts.

Methodology: Kinetic Solubility in Dimethyl Sulfoxide (DMSO) and Aqueous Buffers

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Visually inspect for complete dissolution.

-

Aqueous Solubility: Serially dilute the DMSO stock into phosphate-buffered saline (PBS) at pH 7.4 to final concentrations ranging from 1 µM to 100 µM.

-

Incubation: Incubate at room temperature for 2 hours.

-

Detection: Measure turbidity using a nephelometer or assess precipitation via visual inspection under a microscope. The highest concentration that remains clear is the kinetic solubility limit.

-

Rationale: Most cell-based assays use aqueous media. Knowing the solubility limit prevents using concentrations that will precipitate and cause false results. DMSO is a standard solvent, but its final concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Part 2: The In Vitro Evaluation Cascade

We will employ a tiered approach, starting with broad screening assays to identify potential biological activities and liabilities, followed by more specific, mechanism-of-action studies.

Caption: Tiered workflow for in vitro evaluation.

Tier 1: Primary Screening - Cytotoxicity and Antimicrobial Potential

The goal of this tier is to cast a wide net, identifying general bioactivity and establishing a safe concentration range for subsequent experiments.

2.1.1 Cytotoxicity Assessment

Rationale: Establishing the cytotoxic profile is essential. It provides a therapeutic window, distinguishing between targeted biological effects and general toxicity. We will use the MTT assay, a standard colorimetric assay that measures metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂. HEK293 is a robust and commonly used cell line for initial toxicity screening.

-

Compound Treatment: Prepare serial dilutions of 3-(Piperidin-1-ylmethyl)benzoic acid in culture medium (from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO, 0.5%) and a positive control for cell death (e.g., 10% DMSO).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

2.1.2 Antimicrobial Screening

Rationale: Benzoic acid and its derivatives are well-known for their antimicrobial properties, acting by disrupting cellular processes.[1][6] A Minimum Inhibitory Concentration (MIC) assay is a cost-effective method to screen for antibacterial and antifungal activity.

Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and yeast (Candida albicans) strains to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a drug control (e.g., Norfloxacin for bacteria, Fluconazole for yeast).[7]

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 48 hours (yeast).

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Example Data Presentation for Tier 1 Screening

| Assay | Test System | Endpoint | Result |

| Cytotoxicity | HEK293 cells | CC₅₀ (µM) | >100 |

| Antimicrobial | S. aureus | MIC (µg/mL) | 16 |

| Antimicrobial | E. coli | MIC (µg/mL) | >256 |

| Antimicrobial | C. albicans | MIC (µg/mL) | 64 |

Tier 2: Mechanistic & Targeted Assays

If Tier 1 results are promising (e.g., low cytotoxicity and specific antimicrobial activity, or literature suggestions of other activities), we proceed to more focused assays. Given the compound's structure, exploring anti-inflammatory and anticancer potential is a logical next step.[1][8]

2.2.1 Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition

Rationale: The aberrant activation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases.[9] Small molecules that can inhibit its activation are of high therapeutic interest. This assay measures the inhibition of IL-1β release, a key downstream effector of NLRP3 activation.

Protocol: IL-1β Release Assay in THP-1 Macrophages

-

Cell Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 24 hours.

-

Priming (Signal 1): Prime the differentiated macrophages with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours. This upregulates the expression of pro-IL-1β and NLRP3.

-

Compound Treatment: Pre-incubate the primed cells with various concentrations of 3-(Piperidin-1-ylmethyl)benzoic acid for 1 hour.

-

Activation (Signal 2): Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Detection: Quantify the amount of secreted IL-1β in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-1β release compared to the vehicle-treated control and determine the IC₅₀ value.

Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway.

2.2.2 Anticancer Activity: Cell Proliferation and Apoptosis

Rationale: Many benzoic acid derivatives have been evaluated for their potential to induce cell death in cancer cell lines.[8] An initial screen using a cancer cell line known to be sensitive to similar compounds, such as the MCF-7 breast cancer line, is warranted.

Protocol: Proliferation and Apoptosis Induction in MCF-7 Cells

-

Cell Proliferation (MTT Assay): Follow the same MTT protocol as described in section 2.1.1, but using the MCF-7 cell line. Incubate for 72 hours to assess antiproliferative effects over a longer duration. Compare the IC₅₀ value against a non-cancerous cell line (e.g., MCF-10A) to determine selectivity.

-

Apoptosis Detection (Annexin V/PI Staining):

-

Treat MCF-7 cells with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Interpretation: Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+. An increase in the Annexin V+ population indicates induction of apoptosis.

-

Part 3: Data Interpretation and Validation

A critical component of trustworthiness is robust data analysis. For dose-response assays, IC₅₀/EC₅₀/CC₅₀ values should be calculated using a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism. All experiments must be performed with appropriate technical and biological replicates (typically n=3) to ensure statistical significance. The Selectivity Index (SI), calculated as CC₅₀ (in normal cells) / IC₅₀ (in cancer cells or vs. a specific target), is a key metric for evaluating the therapeutic potential of an anticancer or antimicrobial agent. A higher SI value is desirable.

Conclusion

This guide outlines a logical and comprehensive strategy for the initial in vitro evaluation of 3-(Piperidin-1-ylmethyl)benzoic acid. By starting with fundamental characterization and moving through a tiered cascade of well-justified biological assays, researchers can efficiently profile the compound's cytotoxic, antimicrobial, anti-inflammatory, and anticancer potential. This structured approach, grounded in scientific rationale and self-validating protocols, ensures the generation of high-quality, interpretable data, paving the way for informed decisions in the drug discovery process.

References

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]

- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.).

- EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.).

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Journal of Pharmaceutical Technology, Research and Management. [Link]

-

3-(Piperidin-1-ylmethyl)benzoic acid. (n.d.). PubChem. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

-

A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. [Link]

-

Benzoic acid. (n.d.). Wikipedia. [Link]

-

Benzoic acid. (2020). American Chemical Society. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. 3-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 409199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. acs.org [acs.org]

- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(Piperidin-1-ylmethyl)benzoic Acid for Researchers and Drug Development Professionals

Abstract

The compound 3-(Piperidin-1-ylmethyl)benzoic acid represents a compelling scaffold for therapeutic innovation, integrating the well-established pharmacophores of N-benzylpiperidine and benzoic acid. While this specific molecule is not extensively characterized in existing literature, its structural components are prevalent in a multitude of clinically significant agents. This guide provides a comprehensive analysis of its most promising therapeutic targets, grounded in the established pharmacology of its constituent moieties. We will explore the rationale for investigating Acetylcholinesterase (AChE) in the context of Alzheimer's disease, Monoacylglycerol Lipase (MAGL) for neuroinflammatory and oncological conditions, and the dual modulation of µ-opioid (MOR) and sigma-1 (σ1) receptors for advanced pain management. For each proposed target, we will delineate the mechanistic basis for potential interaction, provide detailed, field-proven experimental protocols for validation, and present visual workflows and pathway diagrams to facilitate comprehension and application in a research and development setting.

Introduction: Deconstructing the Therapeutic Potential of a Hybrid Scaffold

The rational design of novel therapeutics often involves the strategic combination of known pharmacophores to achieve desired biological activity, selectivity, and pharmacokinetic profiles. The structure of 3-(Piperidin-1-ylmethyl)benzoic acid is a prime example of this approach, featuring an N-benzylpiperidine core linked to a benzoic acid moiety. The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its structural flexibility and ability to engage in crucial cation-π interactions with protein targets. This scaffold is present in numerous approved drugs and clinical candidates. Similarly, benzoic acid and its derivatives have a long history of therapeutic use, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This guide will provide an in-depth exploration of the most plausible therapeutic targets for 3-(Piperidin-1-ylmethyl)benzoic acid, based on a synthesis of existing knowledge on structurally related compounds. We will focus on three high-potential targets: Acetylcholinesterase (AChE), Monoacylglycerol Lipase (MAGL), and the µ-opioid and σ1 receptors.

Target I: Acetylcholinesterase (AChE) - A Potential Disease-Modifying Approach for Alzheimer's Disease

Rationale for Target Selection

Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's.[2] The N-benzylpiperidine scaffold is a well-established pharmacophore found in potent AChE inhibitors, most notably in the widely prescribed drug Donepezil.[3][4] In these inhibitors, the benzyl group typically interacts with the catalytic anionic site (CAS) of AChE, specifically with the tryptophan residue Trp86, through π-π stacking interactions.[5] The piperidine ring can also form important interactions within the active site gorge. We hypothesize that the benzoic acid moiety of 3-(Piperidin-1-ylmethyl)benzoic acid could interact with the peripheral anionic site (PAS) of AChE, potentially leading to a dual-binding site inhibition that can be more effective.

Signaling Pathway and Proposed Mechanism of Action

Experimental Validation Workflow

This colorimetric assay is a standard method for determining AChE inhibitory activity.[1][6][7]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).

-

AChE enzyme solution (from electric eel or human recombinant).

-

Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of phosphate buffer to all wells.

-

Add 20 µL of test compound dilutions to the test wells.

-

Add 20 µL of buffer to the control wells.

-

Add 20 µL of AChE solution to all wells except the blank.

-

Incubate for 15 minutes at 25°C.

-

Add 20 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 20 µL of ATCI solution to all wells.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_test) / V_control] * 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

| Compound | AChE IC50 (µM) | Reference |

| 3-(Piperidin-1-ylmethyl)benzoic acid | TBD | |

| Donepezil | Reported | [3] |

| Galantamine | Reported |

TBD: To be determined experimentally.

Target II: Monoacylglycerol Lipase (MAGL) - A Novel Avenue for Neuroinflammation and Oncology

Rationale for Target Selection

Monoacylglycerol Lipase (MAGL) is a serine hydrolase that plays a central role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8] Inhibition of MAGL leads to an elevation of 2-AG levels, which has therapeutic potential in a range of neurological and neurodegenerative disorders, as well as in cancer.[8][9][10] Recently, a new class of benzylpiperidine-based reversible MAGL inhibitors has been discovered, demonstrating potent and selective activity.[11][12][13] The structural similarity of 3-(Piperidin-1-ylmethyl)benzoic acid to these newly identified inhibitors makes MAGL a highly attractive target. The benzoic acid moiety could potentially form key interactions within the MAGL active site, contributing to the overall binding affinity and selectivity.

Signaling Pathway and Proposed Mechanism of Action

Experimental Validation Workflow

This is a fluorometric assay used to determine the inhibitory potential of compounds against MAGL.

Principle: The assay utilizes a fluorogenic substrate that, upon hydrolysis by MAGL, releases a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer (e.g., Tris-HCl, pH 7.4).

-

Recombinant human MAGL enzyme.

-

Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl stearate).

-

Test compound stock solution and serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add test compound dilutions to the test wells.

-

Add buffer to the control wells.

-

Add MAGL enzyme solution to all wells except the blank.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence (e.g., Ex/Em = 360/460 nm) every minute for 30 minutes using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Determine the percentage of inhibition and the IC50 value as described for the AChE assay.

-

| Compound | MAGL IC50 (µM) | Reference |

| 3-(Piperidin-1-ylmethyl)benzoic acid | TBD | |

| JZL184 (known MAGL inhibitor) | Reported |

TBD: To be determined experimentally.

Target III: µ-Opioid (MOR) and Sigma-1 (σ1) Receptors - A Dual-Target Strategy for Pain Management

Rationale for Target Selection

The µ-opioid receptor (MOR) is the primary target for opioid analgesics, which are highly effective for pain management but are associated with significant side effects.[14] The sigma-1 (σ1) receptor is a unique intracellular chaperone protein that has been shown to modulate opioid analgesia and is a promising target for the treatment of neuropathic pain.[15][16][17] Dual-acting MOR/σ1R ligands have emerged as a promising strategy to develop safer and more effective analgesics.[18] Benzylpiperidine derivatives have been successfully developed as potent dual MOR and σ1R ligands.[18] The N-benzylpiperidine core of 3-(Piperidin-1-ylmethyl)benzoic acid is well-suited for interaction with both receptors. The benzoic acid moiety could influence the binding affinity and selectivity, potentially leading to a novel analgesic with an improved therapeutic window.

Signaling Pathway and Proposed Mechanism of Action

Experimental Validation Workflow

These assays determine the affinity of the test compound for the MOR and σ1 receptors.

Principle: A radiolabeled ligand with known high affinity for the receptor is used. The ability of the unlabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound is determined.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Cell membranes expressing human MOR or σ1 receptors.

-

Radioligand for MOR (e.g., [³H]DAMGO).

-

Radioligand for σ1R (e.g., -pentazocine).

-

Binding buffer.

-

Test compound stock solution and serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, combine cell membranes, radioligand, and either buffer (for total binding), a known non-radiolabeled ligand (for non-specific binding), or the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding.

-

Determine the IC50 value for the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This is a classic test to evaluate the analgesic effects of a compound in animals.

Principle: The test measures the latency of the animal's response to a thermal stimulus (a heated plate). An increase in the response latency after drug administration indicates an analgesic effect.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize mice or rats to the testing environment.

-

Baseline Measurement: Determine the baseline latency for each animal to lick a paw or jump on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Post-treatment Measurement: Measure the response latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

-

Compare the %MPE of the test compound-treated group to a vehicle-treated control group.

-

Conclusion and Future Directions

The structural features of 3-(Piperidin-1-ylmethyl)benzoic acid suggest a rich and diverse pharmacological potential. Based on the extensive literature on its core components, we have identified Acetylcholinesterase, Monoacylglycerol Lipase, and the µ-opioid and σ1 receptors as high-priority therapeutic targets. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound's activity against these targets. Successful validation in the proposed in vitro and in vivo models would provide a strong foundation for its further preclinical and clinical development for the treatment of Alzheimer's disease, neuroinflammatory disorders, cancer, or chronic pain. Future work should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold.

References

- Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegener

- Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017).

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central.

- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. (2015).

- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.

- Covalent Inhibitors of Human Monoacylglycerol Lipase: Ligand-assisted Characterization of the Catalytic Site by Mass Spectrometry and Mut

- The Emerging Role of Sigma Receptors in Pain Medicine. PMC - PubMed Central. (2023).

- Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. PMC - PubMed Central.

- Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands.

- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv

- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.

- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central.

- In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. (2022).

- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives.

- Ligand interaction, binding site and G protein activation of the mu opioid receptor. NIH. (2013).

- What are MAGL inhibitors and how do they work?.

- In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. PubMed. (2015).

- Sigma-1 receptor curtails endogenous opioid analgesia during sensitization of TRPV1 nociceptors. International Association for the Study of Pain (IASP). (2023).

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.

- Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. NIH. (2020).

- Structures of some acetylcholinesterase inhibitor drugs.

- Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegener

- Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. (2022).

- Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023).

- Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers. (2022).

- Design of the new benzylpiperidine derivative 7. The moiety deriving....

- Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay. Benchchem.

- Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers.

- In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. (2020).

- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.

- Structure-Based Search for New Inhibitors of Cholinesterases. PMC - PubMed Central. (2013).

- Sigma-1 Receptor and Pain. PubMed.

- Efficient Degradation of Monoacylglycerols by an Engineered Aspergillus oryzae Lipase: Synergistic Effects of sfGFP Fusion and R

- Intracellular Effectors of Synaptic Dysfunction and Neuroinflammation in Alzheimer's and other Neurodegenerative Diseases.

- Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Semantic Scholar.

- Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. MDPI. (2018).

- Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. PubMed Central. (2022).

- Minimized average structure of VS1 within MAGL binding site..

- Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. MDPI.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.

- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- Opioids and Pain Signaling (

- Design and Synthesis of Selective Sigma Ligands. ProQuest.

Sources

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 11. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Emerging Role of Sigma Receptors in Pain Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]

- 17. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoic Acids

Abstract

Substituted benzoic acids are a cornerstone of medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents.[1][2][3][4] Their biological activity is intrinsically linked to their physicochemical properties, which are, in turn, dictated by the nature and position of substituents on the benzene ring. This guide provides a comprehensive exploration of these properties, including acidity (pKa), lipophilicity (logP/logD), solubility, and spectroscopic characteristics. By delving into the theoretical underpinnings and providing validated experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to rationally design and optimize benzoic acid derivatives as drug candidates.

Introduction: The Enduring Relevance of the Benzoic Acid Scaffold

The benzoic acid framework, a simple aromatic carboxylic acid, is a privileged scaffold in drug design. Its derivatives have yielded a wide array of pharmaceuticals, from anti-inflammatory agents to anticancer drugs.[2][4] The versatility of this scaffold lies in the profound impact that aromatic substitution has on its molecular properties. By strategically modifying the benzene ring with various functional groups, medicinal chemists can fine-tune the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5] A deep understanding of how substituents modulate physicochemical properties is therefore not merely academic but a critical prerequisite for successful drug discovery. This guide will systematically dissect these properties, offering both theoretical insights and practical methodologies.

Acidity (pKa): The Protonation State as a Determinant of Function

The acidity of a benzoic acid derivative, quantified by its pKa value, is arguably its most critical physicochemical parameter. A lower pKa value signifies a stronger acid.[6] The ionization state of the carboxylic acid group at physiological pH (~7.4) governs its ability to interact with biological targets, its solubility, and its capacity to permeate cell membranes.

The Influence of Substituents on Acidity

The acidity of benzoic acid is modulated by the electronic effects of substituents on the benzene ring. These effects are broadly categorized as inductive and resonance effects.

-

Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or chloro (-Cl), pull electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing acidity (lowering the pKa).[6][7][8] Conversely, electron-donating groups (EDGs), like methyl (-CH3) or methoxy (-OCH3), push electron density towards the carboxylate group, destabilizing the conjugate base and decreasing acidity (increasing the pKa).[7][9] The inductive effect weakens with distance, being most pronounced at the ortho position, followed by meta, and then para.[6][10]

-

Resonance Effects: These effects involve the delocalization of electrons through the pi system of the benzene ring.[10] EWGs with pi-accepting capabilities (e.g., -NO2, -CN) can further stabilize the carboxylate anion through resonance, particularly when located at the ortho or para positions. EDGs with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density into the ring via resonance, destabilizing the carboxylate and decreasing acidity. This effect is most significant at the ortho and para positions.[10]

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta and para substituents with the reactivity of benzoic acid derivatives, including their acidity.[10][11][12] The equation is expressed as:

log(K/K₀) = σρ

or

pKa₀ - pKa = σρ

Where:

-

K and K₀ are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[10]

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Hammett equation is a powerful tool for predicting the pKa of novel benzoic acid derivatives.[10][11][12][13]

Experimental Determination of pKa

Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[14][15][16][17]

Principle: A solution of the substituted benzoic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the carboxylic acid is half-neutralized.[17]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]

-

Titration:

-

Place a known volume of the benzoic acid solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.[15][17]

-

Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.[15][17]

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[18]

-

The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized. The pH at this volume is equal to the pKa of the acid.[17]

-

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD): Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[5] It is a key component of frameworks like Lipinski's Rule of Five.[5] The partition coefficient (logP) and the distribution coefficient (logD) are the most common measures of lipophilicity.

-

logP: The partition coefficient is the ratio of the concentration of the neutral form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. logP = log ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

logD: The distribution coefficient is the ratio of the concentration of all forms (neutral and ionized) of a compound in a lipid phase to its concentration in an aqueous phase at a specific pH. For an acidic compound like a benzoic acid derivative, the relationship between logD and logP is given by: logD = logP - log (1 + 10^(pH - pKa))

For drug discovery, logD at physiological pH (logD₇.₄) is often the more relevant parameter.[5]

Substituent Effects on Lipophilicity

Substituents can significantly alter the lipophilicity of a benzoic acid derivative.

-

Hydrophobic Substituents: Alkyl and aryl groups increase the nonpolar surface area of the molecule, leading to a higher logP.

-

Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH) and amino (-NH2) groups, increase the affinity for the aqueous phase, thereby lowering the logP.

-

Ionization: The ionized carboxylate form is significantly more water-soluble than the neutral carboxylic acid, resulting in a lower logD at pH values above the pKa.

Experimental Determination of Lipophilicity

Protocol: Shake-Flask Method for logD₇.₄ Determination

The shake-flask method is the "gold standard" for determining logP and logD values due to its direct measurement principle.[19][20]

Principle: The compound is partitioned between n-octanol and a buffered aqueous solution (pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is determined, and the logD is calculated.

Step-by-Step Methodology:

-

Preparation:

-

Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the phases to separate.

-

Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol).

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass vial), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated pH 7.4 buffer.

-

Seal the vessel and shake it for a sufficient time to reach equilibrium (this can range from a few hours to 24 hours).[20][21] The vessel should be gently agitated to prevent emulsion formation.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[21]

-

-

Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[22] Poor solubility can be a major hurdle in drug development, leading to unreliable in vitro assay results and poor in vivo efficacy.[22]

Factors Influencing Solubility

-

Lipophilicity: Generally, as lipophilicity (logP) increases, aqueous solubility decreases.

-

Melting Point: A higher melting point often indicates stronger intermolecular forces in the crystal lattice, which must be overcome for dissolution, thus leading to lower solubility.

-

pKa and pH: The solubility of ionizable compounds like benzoic acids is highly pH-dependent. The ionized form (carboxylate) is typically much more soluble in water than the neutral form. Solubility increases significantly as the pH rises above the pKa.

Experimental Determination of Thermodynamic Solubility

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This method measures the solubility of a compound in a saturated solution at equilibrium and is crucial for lead optimization.[22][23][24][25]

Principle: An excess amount of the solid compound is equilibrated with the aqueous buffer. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess of the solid test compound to a vial containing a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[23][25]

-

Separation: Filter the suspension to remove the undissolved solid. A multi-well filter plate is often used for higher throughput. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.

-

Quantification: Dilute the filtrate/supernatant and determine the concentration of the dissolved compound using a sensitive analytical method like HPLC-UV or LC-MS.

-

Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

Diagram: Interrelationship of Key Physicochemical Properties

Caption: Interrelationship of pKa, logD, and Solubility in influencing ADMET.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of substituted benzoic acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shift of the carboxylic acid proton is typically found far downfield (>10 ppm) and is often broad. Aromatic proton signals are influenced by the electronic nature and position of substituents.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid appears around 165-185 ppm. The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern.[26]

-

-

Infrared (IR) Spectroscopy:

-

The O-H stretch of the carboxylic acid is a very broad band, typically centered around 3000 cm⁻¹.

-

The C=O stretch is a strong, sharp absorption appearing around 1700-1725 cm⁻¹ for the monomer and shifted to a lower frequency (around 1680-1700 cm⁻¹) for the hydrogen-bonded dimer, which is common in the solid state.[27]

-

-

UV-Vis Spectroscopy: Benzoic acids exhibit characteristic UV absorption bands related to π→π* transitions in the benzene ring. The position (λₘₐₓ) and intensity (molar absorptivity) of these bands are sensitive to the nature of the substituents and the pH of the solution, as the protonated and deprotonated forms have different absorption spectra.[26][28]

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity.[29] For substituted benzoic acids, QSAR models often incorporate parameters like pKa, logP, and electronic (e.g., Hammett constants) and steric descriptors to predict activities such as antimicrobial or enzyme inhibitory potency.[29][30][31] These models are invaluable for prioritizing the synthesis of new derivatives and for guiding lead optimization efforts.

Conclusion: A Framework for Rational Drug Design

The physicochemical properties of substituted benzoic acids are intricately linked and collectively determine the pharmacokinetic and pharmacodynamic profile of a potential drug molecule. A thorough understanding and accurate measurement of acidity, lipophilicity, and solubility are paramount. This guide has provided the theoretical foundation for these properties, detailed and validated protocols for their experimental determination, and highlighted their significance in the broader context of drug discovery. By applying these principles, researchers can more effectively navigate the complexities of medicinal chemistry and rationally design substituted benzoic acid derivatives with improved therapeutic potential.

References

-

Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... Available from: [Link]

-

Baduel, C., Voisin, D., & Jaffrezo, J.-L. (2010). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Atmospheric Chemistry and Physics, 10, 4085–4095. Available from: [Link]

-

Gao, F., Ji, P., & Cheng, J.-P. (2020). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 85(5), 3041-3049. Available from: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

-

Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 29-41. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Babe, L. M., et al. (1998). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 41(8), 1393-1405. Available from: [Link]

-

Wikipedia. (2024). Hammett equation. Available from: [Link]

-

Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(2), 118-123. Available from: [Link]

-

Fabian, L. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available from: [Link]

-

Smith, D. R., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Journal of Physical Organic Chemistry, 15(8), 445-453. Available from: [Link]

-

Simões, M. F., et al. (2018). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 23(9), 2145. Available from: [Link]

-

Gázquez, J. L., et al. (2014). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences, 15(4), 5940-5956. Available from: [Link]

-

Zini, R., et al. (1986). Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids. Biochemical Pharmacology, 35(16), 2661-2665. Available from: [Link]

-

Sangster, J. (2006). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1648-1669. Available from: [Link]

-

Voronin, M. A., et al. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Molecules, 25(18), 4165. Available from: [Link]

-

DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available from: [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

Ghate, M., et al. (2007). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Bioorganic & Medicinal Chemistry Letters, 17(8), 2203-2208. Available from: [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available from: [Link]

-

Li, Y., et al. (2023). The Effects of Exogenous Benzoic Acid on the Physicochemical Properties, Enzyme Activities and Microbial Community Structures of Perilla frutescens Inter-Root Soil. Plants, 12(12), 2329. Available from: [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Available from: [Link]

-

Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Available from: [Link]

-

Eseyin, O. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Applied Pharmaceutical Science, 5(5), 1-6. Available from: [Link]

-

Roberts, J. D., & Caserio, M. C. (1977). Correlations of Structure with Reactivity of Aromatic Compounds. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. Available from: [Link]

-

Karabacak, M., et al. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 179-189. Available from: [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Available from: [Link]

-

Fliszar, R., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 27(15), 4785. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Available from: [Link]

-

ResearchGate. (2015). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Available from: [Link]

-

De Vrieze, M., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-19. Available from: [Link]

-

Kumar, A., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. Acta Poloniae Pharmaceutica, 69(6), 1095-1105. Available from: [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

-

Exner, O. (1972). Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes. Collection of Czechoslovak Chemical Communications, 37(7), 2156-2173. Available from: [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available from: [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ResearchGate. (2021). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Available from: [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available from: [Link]

-

IJCRT.org. (2022). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]

-

SciSpace. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. preprints.org [preprints.org]

- 3. iomcworld.com [iomcworld.com]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 10. web.viu.ca [web.viu.ca]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scispace.com [scispace.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. waters.com [waters.com]

- 22. evotec.com [evotec.com]

- 23. enamine.net [enamine.net]

- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 25. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.rsc.org [pubs.rsc.org]

- 29. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 30. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 3-(Piperidin-1-ylmethyl)benzoic Acid

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Complex Synthesis

In the intricate landscape of pharmaceutical development and complex organic synthesis, the success of a multi-step reaction sequence often hinges on the strategic design and availability of key molecular intermediates. These are not the final, celebrated active pharmaceutical ingredients (APIs), but rather the robust, versatile, and often unsung heroes that provide the foundational scaffolds upon which molecular complexity is built. 3-(Piperidin-1-ylmethyl)benzoic acid, identified by its CAS number 158861-24-6, is a prime exemplar of such a critical building block.[1][2]

This technical guide provides an in-depth exploration of 3-(Piperidin-1-ylmethyl)benzoic acid, moving beyond a simple recitation of its properties to a nuanced discussion of its synthesis, characterization, and strategic application. As Senior Application Scientists, our goal is to not only present protocols but to illuminate the underlying chemical principles and rationale that drive experimental design. This document is intended for the discerning researcher who requires a thorough and practical understanding of this valuable synthetic intermediate.

Molecular Overview and Physicochemical Properties

At its core, 3-(Piperidin-1-ylmethyl)benzoic acid is a bifunctional organic molecule, possessing both a carboxylic acid group and a tertiary amine integrated into a piperidine ring. This dual functionality is the very source of its utility, allowing for orthogonal chemical modifications. The benzoic acid moiety provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the piperidinyl group can influence solubility, pharmacokinetic properties, and receptor interactions.

| Property | Value | Source |

| CAS Number | 158861-24-6 | PubChem[1] |

| Molecular Formula | C13H17NO2 | PubChem[1] |

| Molecular Weight | 219.28 g/mol | PubChem[1] |

| IUPAC Name | 3-(piperidin-1-ylmethyl)benzoic acid | PubChem[1] |

| SMILES | C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | PubChem[1][2] |

| Appearance | White to off-white solid (typical) | Commercial Suppliers |

| Storage | Inert atmosphere, room temperature | BLD Pharm[2] |

Table 1: Key Physicochemical Properties of 3-(Piperidin-1-ylmethyl)benzoic acid.

The molecule's structure, a benzoic acid core with a piperidinomethyl substituent at the meta position, is key to its role in drug design. The piperidine ring is a common motif in many FDA-approved drugs, often introduced to modulate lipophilicity and basicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Manufacturing Principles

The synthesis of 3-(Piperidin-1-ylmethyl)benzoic acid is typically achieved through a nucleophilic substitution reaction. The most common and industrially scalable approach involves the reaction of a halomethylbenzoic acid derivative with piperidine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-N bond between the benzylic carbon and the piperidine nitrogen, leading to two commercially available or readily accessible starting materials: 3-(halomethyl)benzoic acid (where halo is typically chloro or bromo) and piperidine.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is a representative procedure adapted from established methods for the synthesis of similar N-benzylpiperidine derivatives. It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

-

3-(Chloromethyl)benzoic acid or 3-(Bromomethyl)benzoic acid

-

Piperidine

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-